![molecular formula C12H21NO6 B12309333 rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis](/img/structure/B12309333.png)
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis is a complex organic compound with a molecular weight of 275.3 g/mol . This compound is characterized by its morpholine ring structure, which is substituted with a tert-butoxycarbonyl group and a hydroxymethyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis involves several steps. One common synthetic route includes the protection of the hydroxyl group, followed by the formation of the morpholine ring. The tert-butoxycarbonyl group is then introduced to protect the amine group. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis can be compared with similar compounds such as:
rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid: This compound has a different stereochemistry at one of the chiral centers, which can affect its reactivity and applications.
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid: This compound lacks the cis configuration, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it suitable for a wide range of applications in scientific research .
Properties
Molecular Formula |
C12H21NO6 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[6-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-5-8(4-10(15)16)18-9(6-13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
SOKIBMAVATWILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)CO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)
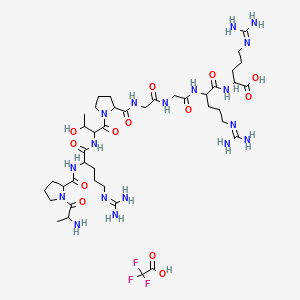
![5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B12309259.png)
![2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12309272.png)
![rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis](/img/structure/B12309279.png)
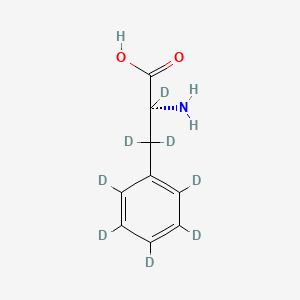
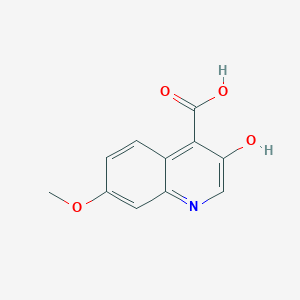
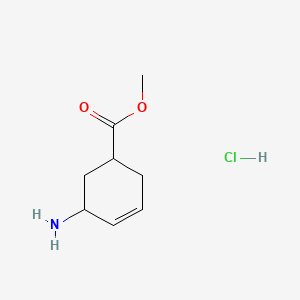
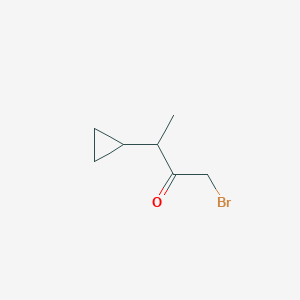
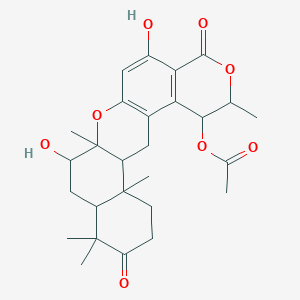
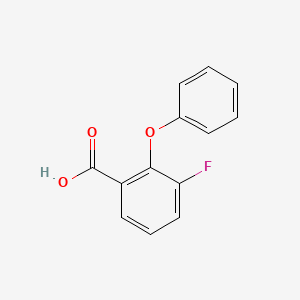
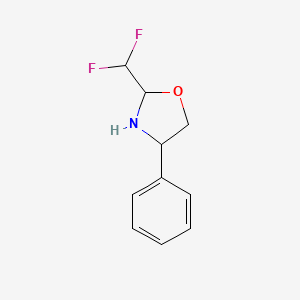
![1-[(1S)-1-azidopropyl]-2-fluorobenzene](/img/structure/B12309324.png)
![6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12309330.png)
